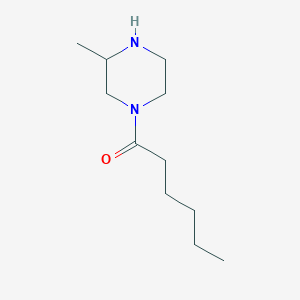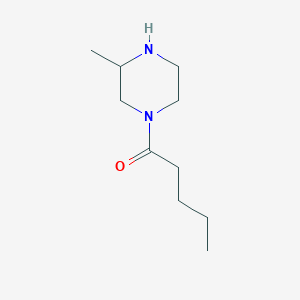
1-(3-Methylpiperazin-1-yl)hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylpiperazin-1-yl)hexan-1-one, also known as 3-Methylpiperazine, is a heterocyclic organic compound with a molecular formula of C6H14N2 and a molecular weight of 114.2 g/mol. It is a colorless and odorless liquid at room temperature and is slightly soluble in water and alcohol. 3-Methylpiperazine is an important intermediate in the synthesis of many organic compounds. It is used in the production of pharmaceuticals, dyes, pesticides, and other organic compounds.
Mecanismo De Acción
1-(3-Methylpiperazin-1-yl)hexan-1-onerazine acts as an inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K). PI3K is involved in the regulation of cell growth and survival. 1-(3-Methylpiperazin-1-yl)hexan-1-onerazine binds to the active site of the enzyme and inhibits its activity. This leads to a decrease in the production of several cellular molecules, such as phosphatidylinositol-3-phosphate and phosphatidylinositol-4-phosphate, which are important for cell survival.
Biochemical and Physiological Effects
1-(3-Methylpiperazin-1-yl)hexan-1-onerazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in the regulation of cell growth and survival. Additionally, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anticonvulsant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-methylpiperazine in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and has a wide range of applications. However, there are some limitations to using 3-methylpiperazine in laboratory experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it is toxic and can be irritating to the skin and eyes.
Direcciones Futuras
Future research on 3-methylpiperazine could focus on further understanding its biochemical and physiological effects. Additionally, further research could be done on its potential applications in the pharmaceutical industry. Additionally, research could be done on its effects on the cardiovascular system and the nervous system. Finally, research could be done on the development of new synthesis methods for 3-methylpiperazine and the optimization of existing methods.
Métodos De Síntesis
1-(3-Methylpiperazin-1-yl)hexan-1-onerazine is produced by the reaction of piperazine with formaldehyde in the presence of an acid catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at temperatures between 80 and 100 °C. The reaction is exothermic and the product is isolated by distillation.
Aplicaciones Científicas De Investigación
1-(3-Methylpiperazin-1-yl)hexan-1-onerazine has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in the regulation of cell growth and survival. It has also been used to study the effects of drugs on the nervous system. Additionally, it has been used to study the effects of drugs on the cardiovascular system.
Propiedades
IUPAC Name |
1-(3-methylpiperazin-1-yl)hexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-4-5-6-11(14)13-8-7-12-10(2)9-13/h10,12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHAZKXXDXEZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1CCNC(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B6334473.png)

![(1R,2R,3R,5R)-Ethyl-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6334496.png)
![1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6334507.png)



![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)


![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B6334542.png)


